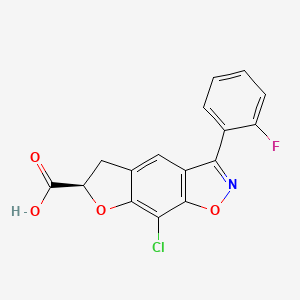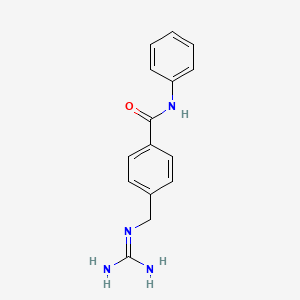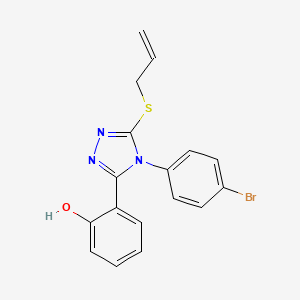
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a bromophenyl group, a propenylthio group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).
Attachment of the Propenylthio Group: The propenylthio group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and propenylthio groups.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or sulfoxides.
Reduction: Products may include reduced triazole derivatives or debrominated phenyl groups.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(4-Chlorophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
- 2-(4-(4-Fluorophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Propiedades
Número CAS |
81518-40-3 |
|---|---|
Fórmula molecular |
C17H14BrN3OS |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
2-[4-(4-bromophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C17H14BrN3OS/c1-2-11-23-17-20-19-16(14-5-3-4-6-15(14)22)21(17)13-9-7-12(18)8-10-13/h2-10,22H,1,11H2 |
Clave InChI |
GJGOSEJQZBGITA-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



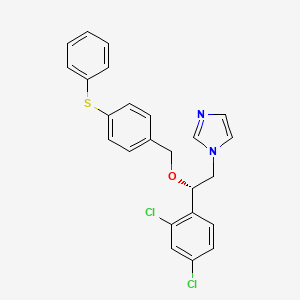
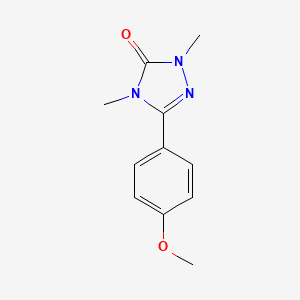
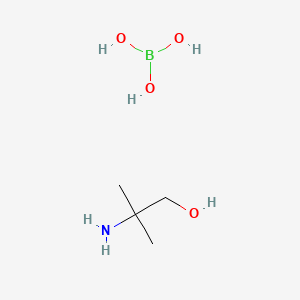
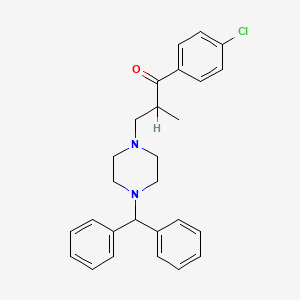
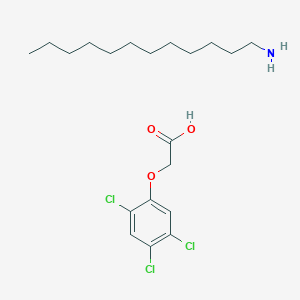
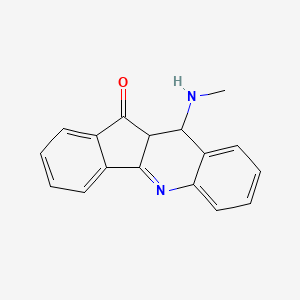


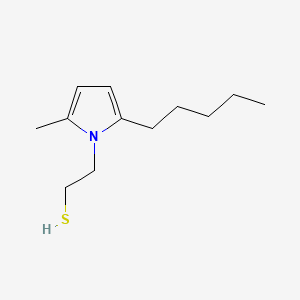
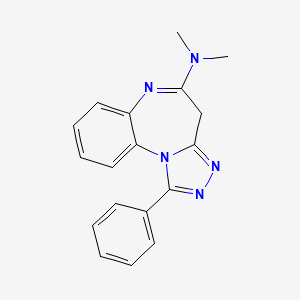
![(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide](/img/structure/B12730853.png)
